molecular formula C11H15N3OS B8110024 3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone

3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone

Cat. No.: B8110024
M. Wt: 237.32 g/mol
InChI Key: GQLVKISITIZPMN-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[331]nonan-3-yl(1,3-thiazol-4-yl)methanone is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions to form the bicyclic structure. The thiazole ring is then introduced via a condensation reaction with a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure and thiazole ring allow it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    Thiazolylmethanone derivatives: These compounds contain the thiazole ring but lack the bicyclic structure, affecting their binding properties and biological activity.

Uniqueness

3,7-Diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone is unique due to its combination of a bicyclic core and a thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to similar compounds.

This detailed overview highlights the significance of 3,7-Diazabicyclo[331]nonan-3-yl(1,3-thiazol-4-yl)methanone in various scientific fields and its potential for future research and applications

Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonan-3-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c15-11(10-6-16-7-13-10)14-4-8-1-9(5-14)3-12-2-8/h6-9,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVKISITIZPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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